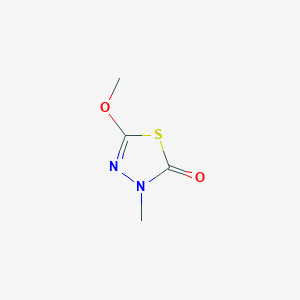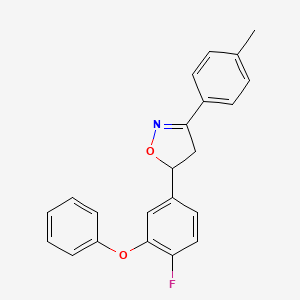
5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a fluoro-substituted phenyl group, a phenoxy group, and a p-tolyl group attached to the isoxazole ring. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Substituents: The fluoro-phenyl, phenoxy, and p-tolyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can target the fluoro-phenyl group, potentially leading to the removal of the fluorine atom and the formation of a phenyl group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce de-fluorinated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(p-tolyl)-4,5-dihydroisoxazole: Lacks the fluoro and phenoxy substituents, which may result in different chemical and biological properties.
5-(4-Chloro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole: Similar structure but with a chlorine atom instead of a fluorine atom, potentially leading to different reactivity and biological activity.
Uniqueness
The presence of the fluoro and phenoxy groups in 5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other similar compounds and may enhance its utility in various applications.
Properties
CAS No. |
926927-82-4 |
|---|---|
Molecular Formula |
C22H18FNO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(4-fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H18FNO2/c1-15-7-9-16(10-8-15)20-14-21(26-24-20)17-11-12-19(23)22(13-17)25-18-5-3-2-4-6-18/h2-13,21H,14H2,1H3 |
InChI Key |
BHYPSOZUQPNSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)

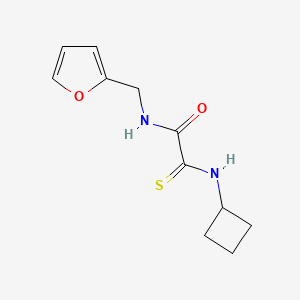
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
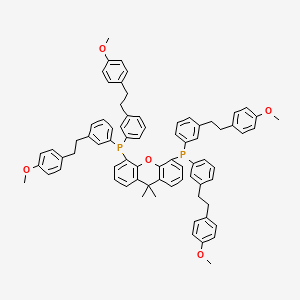
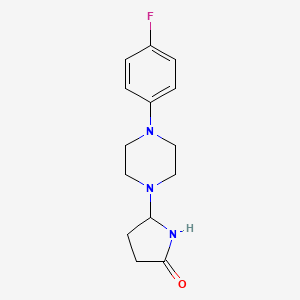
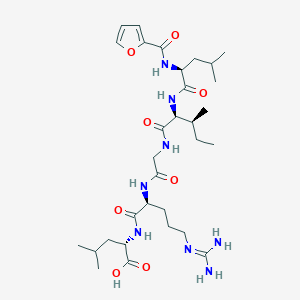
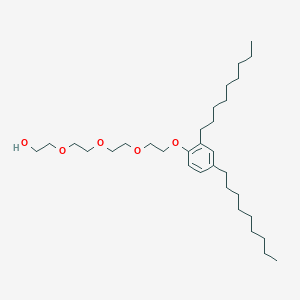
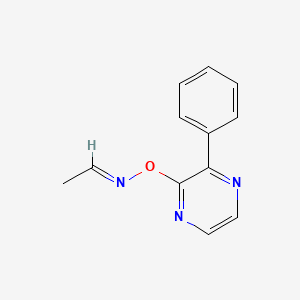
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
